4-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride
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Overview
Description
4-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride is a chemical compound that features a triazole ring attached to a benzene ring, which is further substituted with a sulfonyl chloride group
Mechanism of Action
Target of Action
The primary targets of 4-(Triazol-1-yl)benzenesulfonyl chloride are cancer cells, specifically the MCF-7 and HCT-116 cancer cell lines . These compounds have shown potent inhibitory activities against these cell lines . The compound’s interaction with these targets is believed to be facilitated by the formation of hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
The mode of action of 4-(Triazol-1-yl)benzenesulfonyl chloride involves the inhibition of the proliferation of cancer cells . This is achieved by inducing apoptosis in the cancer cells . The compound’s interaction with its targets results in changes at the cellular level, leading to the death of the cancer cells .
Biochemical Pathways
It is known that the compound’s action results in the induction of apoptosis in cancer cells . This suggests that the compound may affect pathways related to cell growth and survival. The downstream effects of this action include the death of cancer cells and the inhibition of tumor growth .
Pharmacokinetics
It is known that the compound’s ability to form hydrogen bonds with different targets can lead to the improvement of its pharmacokinetic properties .
Result of Action
The result of the action of 4-(Triazol-1-yl)benzenesulfonyl chloride is the inhibition of the proliferation of cancer cells and the induction of apoptosis . This leads to the death of the cancer cells and the inhibition of tumor growth . Notably, some derivatives of the compound have demonstrated very weak cytotoxic effects toward normal cells, suggesting a degree of selectivity in its action .
Biochemical Analysis
Biochemical Properties
4-(Triazol-1-yl)benzenesulfonyl chloride, like other triazole compounds, is capable of binding in the biological system with a variety of enzymes and receptors
Cellular Effects
These compounds can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-(Triazol-1-yl)benzenesulfonyl chloride at different dosages in animal models have not been extensively studied. Related triazole compounds have shown varying effects at different dosages, including potential toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment to Benzene Ring: The triazole ring is then attached to a benzene ring through a nucleophilic substitution reaction.
Introduction of the Sulfonyl Chloride Group: The final step involves the chlorosulfonation of the benzene ring to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Produces sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation: Produces oxidized triazole derivatives.
Reduction: Produces reduced triazole derivatives.
Scientific Research Applications
4-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of potential drug candidates, particularly as inhibitors of enzymes or receptors.
Materials Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Bioconjugation: Employed in the modification of biomolecules for research in biochemistry and molecular biology.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride
- 4-(1H-1,2,3-triazol-1-yl)benzoic acid
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
Uniqueness
4-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis
Properties
IUPAC Name |
4-(triazol-1-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-3-1-7(2-4-8)12-6-5-10-11-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULILODVETLTVNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=N2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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